

# TYRA-300: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TYRA-300  |           |
| Cat. No.:            | B15575993 | Get Quote |

# An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Carlsbad, CA – December 3, 2025 – **TYRA-300**, an investigational, orally administered, selective fibroblast growth factor receptor 3 (FGFR3) inhibitor, is a promising therapeutic candidate currently under development by Tyra Biosciences. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of **TYRA-300**, with a focus on its applications in oncology and skeletal dysplasias.

### Introduction

**TYRA-300** was conceived through a sophisticated structure-based drug design approach, leveraging Tyra Biosciences' proprietary SNÅP platform.[1] The primary design objective was to create a potent and selective inhibitor of FGFR3, thereby mitigating the off-target toxicities associated with pan-FGFR inhibitors, which often lead to adverse events such as hyperphosphatemia (FGFR1 inhibition), stomatitis, and ocular toxicities (FGFR2 inhibition), and gastrointestinal issues (FGFR4 inhibition).[2][3] **TYRA-300** was specifically engineered to be agnostic to the FGFR3 gatekeeper mutations (e.g., V555M/L) that confer resistance to existing therapies.[4][5]

The development of **TYRA-300** is being pursued for two distinct therapeutic areas: the treatment of advanced solid tumors harboring FGFR3 gene alterations, including metastatic



urothelial carcinoma (mUC), and the management of skeletal dysplasias, most notably achondroplasia, the most common form of dwarfism.[6][7]

# Preclinical Development In Vitro Pharmacology

**TYRA-300** has demonstrated significant potency and selectivity for FGFR3 in a variety of in vitro assays. The half-maximal inhibitory concentrations (IC50s) were determined in Ba/F3 cellular assays, which are a standard method for assessing the potency of kinase inhibitors.

| Target | TYRA-300<br>IC50 (nM) | Erdafitinib<br>IC50 (nM) | Futibatinib<br>IC50 (nM) | Pemigatinib<br>IC50 (nM) | Infigratinib<br>IC50 (nM) |
|--------|-----------------------|--------------------------|--------------------------|--------------------------|---------------------------|
| FGFR1  | 113                   | 5.5                      | 3.9                      | 12.3                     | 15.3                      |
| FGFR2  | 34.9                  | 1.8                      | 1.0                      | 4.3                      | 5.8                       |
| FGFR3  | 1.8                   | 1.3                      | 0.8                      | 5.2                      | 6.9                       |
| FGFR4  | 98.4                  | 17.7                     | 6.1                      | 142                      | 459                       |

Data

compiled

from

corporate

presentations

.[8]

Furthermore, a kinome scan was performed to assess the broader selectivity of **TYRA-300**. The results from a scanMAX<sup>™</sup> screen by Reaction Biology Inc. are summarized below.



| Kinase                                                    | TYRA-300 IC50 (nM) | Fold Selectivity vs. FGFR3 |  |
|-----------------------------------------------------------|--------------------|----------------------------|--|
| FGFR3                                                     | 1.6                | 1.0x                       |  |
| FLT4                                                      | 2.1                | 1.3x                       |  |
| FGFR2                                                     | 6.5                | 4.0x                       |  |
| FGFR4                                                     | 11.0               | 6.9x                       |  |
| JAK2                                                      | 35.5               | 22x                        |  |
| LTK                                                       | 65.1               | 41x                        |  |
| FGFR1                                                     | 108                | 68x                        |  |
| FLT1                                                      | 201                | 126x                       |  |
| JAK3                                                      | 206                | 129x                       |  |
| Data generated by Reaction  Biology Inc. and presented by |                    |                            |  |

Biology Inc. and presented by

Tyra Biosciences.[9]

## In Vivo Pharmacology

The in vivo efficacy of **TYRA-300** has been evaluated in preclinical models of both cancer and skeletal dysplasia.

#### 2.2.1. Oncology Models

In xenograft models of human bladder cancer with FGFR3 alterations, **TYRA-300** demonstrated significant tumor growth inhibition. Notably, in a model expressing the FGFR3::TACC3 fusion and another with the S249C mutation, **TYRA-300** led to tumor regression.[4]

#### 2.2.2. Skeletal Dysplasia Models

**TYRA-300** has been studied in mouse models of achondroplasia (Fgfr3Y367C/+) and hypochondroplasia (Fgfr3N534K/+).[10][11] In the achondroplasia model, daily administration of 1.2 mg/kg **TYRA-300** for 15 days resulted in statistically significant increases in body length



and the length of the femur and tibia.[12] Histological analysis of the growth plates in these models revealed that **TYRA-300** restored the architecture by increasing the proliferation and differentiation of chondrocytes.[13]

| Parameter    | Vehicle-Treated | TYRA-300-<br>Treated (1.2<br>mg/kg) | % Increase | p-value |
|--------------|-----------------|-------------------------------------|------------|---------|
| Body Length  | -               | -                                   | 17.6%      | <0.0001 |
| Femur Length | -               | -                                   | 24.4%      | <0.0001 |
| Tibia Length | -               | -                                   | 38.3%      | <0.0001 |
|              |                 |                                     |            |         |

Data from a 15-

day study in an

FGFR3 Y367C/+

mouse model.

[12]

In a model of hypochondroplasia, daily treatment with 1.8 mg/kg **TYRA-300** for 21 days also led to significant increases in the length of the appendicular skeleton and an increase in the size of the foramen magnum.[11]



| Parameter                                      | Vehicle-Treated | TYRA-300-<br>Treated (1.8<br>mg/kg) | % Increase | p-value |
|------------------------------------------------|-----------------|-------------------------------------|------------|---------|
| Femur Length                                   | -               | -                                   | 3.70%      | <0.01   |
| Tibia Length                                   | -               | -                                   | 3.75%      | <0.05   |
| Humerus Length                                 | -               | -                                   | 3.22%      | <0.05   |
| Ulna Length                                    | -               | -                                   | 5.03%      | <0.01   |
| Foramen<br>Magnum Size                         | -               | -                                   | 5.88%      | <0.05   |
| Data from a 21-<br>day study in an             |                 |                                     |            |         |
| Fgfr3Asn534Lys/<br>+ preclinical<br>model.[11] |                 |                                     |            |         |

# **Clinical Development**

**TYRA-300** is currently being evaluated in the multi-center, open-label, Phase 1/2 SURF301 clinical trial (NCT05544552) for patients with advanced solid tumors harboring FGFR3 gene alterations.[14]

## **SURF301 Trial Design**

The SURF301 study is designed to assess the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of **TYRA-300**.[15] The trial consists of a Phase 1 dose-escalation part and a Phase 2 dose-expansion part.[16]

- Phase 1: To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of TYRA-300.[14]
- Phase 2: To evaluate the preliminary anti-tumor activity of TYRA-300 in specific cohorts of patients with FGFR3-altered tumors.[16]



Key inclusion criteria for the trial include adults with histologically confirmed advanced solid tumors with an eligible FGFR3 gene mutation or fusion who have exhausted standard therapeutic options.[17]

# **Preliminary Clinical Data**

Interim results from the SURF301 trial have shown promising anti-tumor activity in patients with metastatic urothelial cancer.[18][19]

| Dose Cohort                          | Number of Patients | Partial Response<br>(PR) Rate | Disease Control<br>Rate (DCR) |
|--------------------------------------|--------------------|-------------------------------|-------------------------------|
| ≥ 90 mg QD                           | 11                 | 54.5%                         | 100%                          |
| 90 mg QD                             | 10                 | 50%                           | -                             |
| 120 mg QD                            | 1                  | 100%                          | -                             |
| Data from the<br>SURF301 trial as of |                    |                               |                               |

the data cutoff date.

[18][20]

TYRA-300 has been generally well-tolerated, with a low incidence of serious treatment-related adverse events.[19] The pharmacokinetic data from the trial indicated that doses of at least 90 mg per day provide adequate target coverage.[21]

## **Regulatory Milestones**

TYRA-300 has received several important designations from the U.S. Food and Drug Administration (FDA) for its potential use in achondroplasia, recognizing the significant unmet medical need in this patient population.

# Signaling Pathways and Experimental Workflows **FGFR3 Signaling in Urothelial Carcinoma**

In urothelial carcinoma, activating mutations or fusions of FGFR3 lead to constitutive activation of the receptor, driving downstream signaling pathways, primarily the RAS-MAPK and PI3K-



AKT pathways, which promote cell proliferation and survival.[22]



Click to download full resolution via product page

FGFR3 Signaling Pathway in Urothelial Carcinoma

# FGFR3 Signaling in Achondroplasia



In chondrocytes, FGFR3 acts as a negative regulator of bone growth.[23] Gain-of-function mutations in FGFR3, as seen in achondroplasia, lead to an exaggeration of this negative regulation, resulting in impaired chondrocyte proliferation and differentiation.[6] This is mediated through pathways including STAT1 and the upregulation of cell cycle inhibitors like p21.[24]



Click to download full resolution via product page

FGFR3 Signaling Pathway in Achondroplasia

# Experimental Workflow for In Vitro Kinase Inhibition Assay



A common method for determining the IC50 of a kinase inhibitor is a biochemical kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay.[12][25]



Click to download full resolution via product page

Workflow for a Kinase Inhibition Assay

# Experimental Protocols In Vitro Ba/F3 Cellular Proliferation Assay

This assay is used to determine the potency of an inhibitor in a cellular context.

- Cell Seeding: Ba/F3 cells engineered to express a specific FGFR isoform or mutant are seeded into 96-well plates at a density of approximately 1 x 10<sup>3</sup> cells per well and incubated for 24 hours.[4]
- Compound Treatment: A serial dilution of TYRA-300 is prepared in the cell culture medium.
   The existing medium is removed from the cells, and the medium containing various concentrations of the inhibitor is added.
- Incubation: The cells are incubated for 5 days under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).[4]
- Viability Measurement: Cell viability is assessed using a commercially available kit, such as the CellTiter 96 AQueous Non-Radioactive Cell Proliferation kit. The MTS reagent is added to the cells and incubated for 2 hours.[4]



 Data Acquisition and Analysis: The absorbance at 490 nm is measured using a microplate reader. The viability of treated cells is expressed as a fraction of the untreated control cells, and the IC50 value is determined by fitting the data to a dose-response curve.[4]

## In Vivo Xenograft Model for Urothelial Carcinoma

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of **TYRA-300** in a mouse xenograft model.

- Cell Implantation: Human bladder cancer cells harboring a specific FGFR3 alteration (e.g., FGFR3::TACC3 fusion or S249C mutation) are implanted subcutaneously into immunocompromised mice.[4]
- Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size. The
  mice are then randomized into treatment and control groups.
- Drug Administration: **TYRA-300** is administered orally to the treatment group at a specified dose and schedule. The control group receives a vehicle.[4]
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Tumor regression may also be observed.

### **SURF301 Clinical Trial Protocol (Simplified)**

This provides a simplified overview of the patient journey through the SURF301 clinical trial.

- Patient Screening: Potential participants undergo screening to confirm eligibility, including histological confirmation of an advanced solid tumor with an eligible FGFR3 gene alteration and an ECOG performance status of ≤1.[17]
- Enrollment and Baseline Assessment: Eligible patients are enrolled and undergo baseline assessments, including physical examination, laboratory tests, and imaging scans to measure tumor size according to RECIST v1.1 criteria.[26]



- Treatment: Patients receive oral TYRA-300 once daily in 28-day cycles. The dose is determined by the phase of the study (dose escalation or expansion).[16]
- Monitoring and Assessment: Patients are monitored for adverse events, and tumor assessments are performed at regular intervals to evaluate response to treatment.
   Pharmacokinetic and pharmacodynamic samples are also collected.[14]
- End of Treatment: Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal.[14]

### Conclusion

TYRA-300 is a rationally designed, selective FGFR3 inhibitor with a promising preclinical and early clinical profile. Its selectivity for FGFR3 is intended to provide a more favorable safety profile compared to pan-FGFR inhibitors. The potent anti-tumor activity observed in preclinical models and the encouraging preliminary efficacy data from the SURF301 trial in patients with metastatic urothelial carcinoma highlight its potential as a valuable new therapeutic option in oncology. Furthermore, the positive results in preclinical models of achondroplasia and hypochondroplasia suggest that TYRA-300 could address the underlying cause of these skeletal dysplasias. The ongoing clinical development will further elucidate the therapeutic potential of TYRA-300 in these and other indications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Cell viability assay [bio-protocol.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell viability assay [bio-protocol.org]
- 5. mdpi.com [mdpi.com]

### Foundational & Exploratory





- 6. Achondroplasia: Development, Pathogenesis, and Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of TYRA-300: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. filecache.investorroom.com [filecache.investorroom.com]
- 9. promega.com [promega.com]
- 10. filecache.investorroom.com [filecache.investorroom.com]
- 11. urotoday.com [urotoday.com]
- 12. promega.com [promega.com]
- 13. filecache.investorroom.com [filecache.investorroom.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. benchchem.com [benchchem.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Safety and Preliminary Anti-Tumor Activity of TYRA-300 in Advanced Urothelial Carcinoma and Other Solid Tumors With FGFR3 Gene Alterations (SURF301) - Rare Cancers Australia [rarecancers.org.au]
- 18. Tyra Biosciences Reports Interim Clinical Proof-of-Concept Data for TYRA-300, an Investigational Oral FGFR3-Selective Inhibitor, in Phase 1/2 SURF301 Study in Patients with Metastatic Urothelial Cancer (mUC) | Tyra Biosciences, Inc. [ir.tyra.bio]
- 19. urologytimes.com [urologytimes.com]
- 20. Preliminary Clinical Results for TYRA-300, a Selective FGFR3 Inhibitor by Tyra Biosciences [synapse.patsnap.com]
- 21. onclive.com [onclive.com]
- 22. jcp.bmj.com [jcp.bmj.com]
- 23. journals.biologists.com [journals.biologists.com]
- 24. ecmjournal.org [ecmjournal.org]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. A Multicenter, Open-label Phase 1/2 Study of TYRA-300 in Advanced Urothelial Carcinoma and Other Solid Tumors with Activating FGFR3 Gene Alterations (SURF-301) | Dana-Farber Cancer Institute [dana-farber.org]
- To cite this document: BenchChem. [TYRA-300: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15575993#tyra-300-discovery-and-development-history]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com